molecular formula C8H4F3NS2 B13664719 7-((Trifluoromethyl)thio)benzo[d]thiazole

7-((Trifluoromethyl)thio)benzo[d]thiazole

Cat. No.: B13664719
M. Wt: 235.3 g/mol
InChI Key: UFNOKBWGMFBVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((Trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the trifluoromethylthio group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethanesulfenyl chloride (CF3SCl) as the trifluoromethylthiolating agent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-((Trifluoromethyl)thio)benzo[d]thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((Trifluoromethyl)thio)benzo[d]thiazole stands out due to the presence of the trifluoromethylthio group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4F3NS2

Molecular Weight

235.3 g/mol

IUPAC Name

7-(trifluoromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)14-6-3-1-2-5-7(6)13-4-12-5/h1-4H

InChI Key

UFNOKBWGMFBVPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.